1,3-Bis(2-iodoethyl)-1-nitrosourea

Description

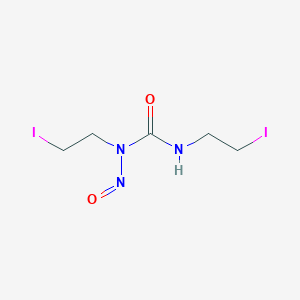

Structure

2D Structure

3D Structure

Properties

CAS No. |

13907-75-0 |

|---|---|

Molecular Formula |

C5H9I2N3O2 |

Molecular Weight |

396.95 g/mol |

IUPAC Name |

1,3-bis(2-iodoethyl)-1-nitrosourea |

InChI |

InChI=1S/C5H9I2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |

InChI Key |

WGEGSYFOMVBDPH-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)NC(=O)N(CCI)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,3 Bis 2 Iodoethyl 1 Nitrosourea

Strategies for Nitrosourea (B86855) Synthesis Applicable to Iodoethyl Analogs

The synthesis of nitrosoureas, particularly those bearing reactive halogen substituents like iodine, follows a general pathway involving the preparation of a disubstituted urea (B33335), which is then nitrosated. The lability of the C-I bond compared to the C-Cl bond suggests that reaction conditions developed for chloroethyl analogs may need modification to prevent undesired side reactions.

Formation of Urea Precursors

The foundational step in the synthesis of 1,3-bis(2-iodoethyl)-1-nitrosourea is the creation of its corresponding urea precursor, 1,3-bis(2-iodoethyl)urea (B84224). While direct literature on the synthesis of this specific iodo-urea is scarce, its preparation can be extrapolated from the well-established synthesis of its chloro-analog, 1,3-bis(2-chloroethyl)urea (B46951). epo.orgprepchem.comnih.gov

A common method for forming symmetrical ureas involves the reaction of a primary amine with a carbonylating agent. For the chloro-analog, 2-chloroethylamine (B1212225) or its hydrochloride salt is reacted with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a base. epo.org A similar approach can be envisioned for the iodo-analog, starting with 2-iodoethylamine.

An alternative route to the urea precursor could involve the halogen exchange of a more readily available dihalo-urea. For instance, 1,3-bis(2-chloroethyl)urea could potentially be converted to 1,3-bis(2-iodoethyl)urea via the Finkelstein reaction, using an iodide salt such as sodium iodide in a suitable solvent like acetone. However, the feasibility of this reaction would depend on the relative stability of the starting material and product under the reaction conditions.

Another synthetic strategy starts from 1,3-bis(2-hydroxyethyl)urea, which can be produced by reacting urea with ethylene (B1197577) carbonate. google.com The di-hydroxy urea can then be converted to the di-iodo urea through a nucleophilic substitution reaction, for example, by using the Appel reaction conditions (triphenylphosphine and iodine) or by converting the hydroxyl groups to a better leaving group (e.g., mesylate or tosylate) followed by substitution with an iodide salt.

Table 1: Potential Synthetic Routes to 1,3-Bis(2-iodoethyl)urea

| Starting Material(s) | Reagent(s) | Proposed Product | Reference for Analogous Reaction |

| 2-Iodoethylamine | 1,1'-Carbonyldiimidazole (CDI), Base | 1,3-Bis(2-iodoethyl)urea | epo.org |

| 1,3-Bis(2-chloroethyl)urea | Sodium Iodide in Acetone | 1,3-Bis(2-iodoethyl)urea | Finkelstein Reaction Principle |

| 1,3-Bis(2-hydroxyethyl)urea | Triphenylphosphine, Iodine | 1,3-Bis(2-iodoethyl)urea | Appel Reaction Principle |

Nitrosation Techniques and Optimization for Iodinated Compounds

The final step in the synthesis is the introduction of the nitroso group onto one of the nitrogen atoms of the urea precursor. This is a critical step, as the conditions must be carefully controlled to prevent degradation of the starting material and the product, especially given the presence of the iodo-substituents.

For the synthesis of carmustine (B1668450) (the chloro-analog), nitrosation of 1,3-bis(2-chloroethyl)urea is typically achieved using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium, for example, sulfuric acid in a biphasic system with a chlorinated solvent like methylene (B1212753) dichloride at low temperatures (0-5°C). epo.org Another method involves the use of dinitrogen trioxide in methylene dichloride at low temperatures. prepchem.com

These conditions would likely be applicable to the nitrosation of 1,3-bis(2-iodoethyl)urea. However, the greater lability of the C-I bond compared to the C-Cl bond might necessitate even milder conditions or shorter reaction times to minimize potential decomposition or side reactions involving the iodine atoms. The use of organic nitrosating agents or transnitrosating agents, which can operate under less harsh conditions, could also be explored. nih.gov For instance, nitrosyl chloride or alkyl nitrites might offer alternative routes.

Optimization of the nitrosation reaction would involve monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and adjusting parameters like temperature, reaction time, and the stoichiometry of the nitrosating agent to maximize the yield of the desired product while minimizing the formation of impurities.

Generation of Related Iodinated Organic Compounds for Comparative Studies

To understand the structure-activity relationships and the specific role of the iodoethyl moiety, the synthesis of related iodinated organic compounds for comparative studies is essential. These compounds could include mono-iodo analogs, positional isomers, or compounds with different linkers.

For example, the synthesis of 1-(2-iodoethyl)-3-alkyl-1-nitrosoureas or 1-(2-iodoethyl)-3-aryl-1-nitrosoureas would allow for the evaluation of the contribution of the second iodoethyl group to the compound's properties. The synthesis of these unsymmetrical ureas would typically involve the reaction of 2-iodoethyl isocyanate with the desired primary or secondary amine, followed by nitrosation.

Furthermore, the synthesis of non-nitrosated iodinated ureas and related structures can serve as important controls in biological assays. The synthesis of iodinated aromatic compounds, for instance, has been explored for various applications and can provide a basis for designing novel related structures. mdpi.com

Table 2: Examples of Related Iodinated Compounds for Comparative Studies

| Compound Class | Potential Synthetic Approach | Purpose of Comparison |

| Mono-iodoethyl Nitrosoureas | Reaction of 2-iodoethyl isocyanate with an amine, followed by nitrosation. | Evaluate the role of the second iodoethyl group. |

| Iodinated Aromatic Ureas | Reaction of an iodinated aryl isocyanate with an amine. | Compare aliphatic vs. aromatic iodine substitution. |

| Non-nitrosated Iodo-ureas | The urea precursors themselves (e.g., 1,3-bis(2-iodoethyl)urea). | Control for the activity of the nitrosourea functional group. |

Radiosynthesis Approaches for Labeled this compound Derivatives

The preparation of radiolabeled derivatives of this compound, for instance with iodine-123, iodine-125, or iodine-131, is crucial for studying its pharmacokinetics, metabolism, and mechanism of action. nih.gov Several radioiodination methods could be adapted for this purpose.

One common strategy is radioiododestannylation, where a trialkyltin precursor is reacted with a source of radioactive iodide, such as [¹³¹I]NaI, in the presence of an oxidizing agent like hydrogen peroxide in acetic acid. nih.govnih.gov This would require the initial synthesis of a stannylated precursor, such as 1,3-bis(2-(trialkylstannyl)ethyl)-1-nitrosourea.

Another approach is direct electrophilic radioiodination of a suitable precursor. For example, if a precursor with an activatable aromatic ring were incorporated into the structure, methods using Iodogen or Chloramine-T as oxidizing agents with radioactive sodium iodide could be employed. semanticscholar.org

Halogen exchange is also a viable method for radiosynthesis. A precursor such as 1,3-bis(2-chloroethyl)-1-nitrosourea or a corresponding bromo-analog could be reacted with a radioactive iodide salt. The success of this method would depend on the reaction kinetics and the specific activity required.

The purification of the radiolabeled product is critical and is typically achieved using HPLC to separate the desired compound from unreacted radioactive iodide and other byproducts. nih.gov The radiochemical purity and specific activity of the final product must be rigorously determined before its use in any biological studies.

Table 3: Potential Radiosynthesis Strategies for Labeled this compound

| Radiosynthesis Method | Precursor Required | Radioactive Reagent | Key Conditions |

| Radioiododestannylation | 1,3-Bis(2-(trialkylstannyl)ethyl)-1-nitrosourea | [¹²⁵/¹³¹I]NaI | Oxidizing agent (e.g., H₂O₂) |

| Halogen Exchange | 1,3-Bis(2-chloro/bromoethyl)-1-nitrosourea | [¹²⁵/¹³¹I]NaI | Heat, suitable solvent |

| Direct Radioiodination | Aromatic precursor derivative | [¹²⁵/¹³¹I]NaI | Oxidizing agent (e.g., Iodogen) |

Structure Activity Relationships Sar and Rational Design of Iodoethyl Nitrosourea Analogs

Influence of the Iodoethyl Group on Reactivity and Molecular Interactions

The nature of the halogen substituent on the ethyl group at the N-1 position of the nitrosourea (B86855) backbone plays a pivotal role in determining the compound's reactivity and its interactions with biological macromolecules. The iodoethyl group in 1,3-Bis(2-iodoethyl)-1-nitrosourea is a key determinant of its chemical and biological properties.

The antitumor activity of haloethylnitrosoureas stems from their ability to decompose in vivo, generating reactive electrophilic species that can alkylate and cross-link DNA. The rate-limiting step in the formation of these DNA cross-links is the displacement of the halide ion. Consequently, the nature of the halogen atom significantly influences the compound's biological activity.

A comparative analysis of haloethylnitrosoureas reveals a distinct trend in reactivity, which is directly related to the leaving group ability of the halide. Iodide is a significantly better leaving group than chloride, which in turn is a better leaving group than fluoride (B91410). This hierarchy in leaving group potential suggests that iodoethylnitrosoureas are more reactive than their chloroethyl and fluoroethyl counterparts.

For instance, studies have shown that 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea produces significantly less DNA cross-linking compared to its chloroethyl analog. nih.gov This reduced activity is attributed to the poor leaving group ability of the fluoride ion. nih.gov Extrapolating from this, it can be inferred that this compound would be more potent in inducing DNA cross-links than 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a widely studied chloroethylnitrosourea.

Table 1: Comparative Properties of Haloethyl Groups

| Feature | Fluoroethyl | Chloroethyl | Iodoethyl |

|---|---|---|---|

| Halogen Electronegativity | High | Medium | Low |

| Carbon-Halogen Bond Strength | Strong | Medium | Weak |

| Leaving Group Ability of Halide | Poor | Good | Excellent |

| Predicted Reactivity | Low | Moderate | High |

| Predicted DNA Cross-linking Potential | Low | Moderate | High |

Nitrosoureas exert their cytotoxic effects through two primary mechanisms: alkylation of DNA and carbamoylation of proteins. nih.gov The 2-haloethyl group is responsible for the alkylating activity, while the isocyanate moiety generated upon decomposition of the nitrosourea backbone is responsible for carbamoylation.

The nature of the halogen directly impacts the alkylating potential . A better leaving group facilitates the formation of the reactive chloroethyl carbonium ion, which is a strong electrophile that alkylates nucleic acid bases, particularly the O6 position of guanine (B1146940). nih.gov Given that iodide is an excellent leaving group, iodoethyl nitrosoureas are expected to have a higher alkylating potential compared to chloroethyl and fluoroethyl analogs. This enhanced alkylation would likely lead to a greater degree of DNA cross-linking, a key factor in their cytotoxic activity. nih.gov

Modifications to the Urea (B33335) Backbone and N-Substituents

The urea backbone and the substituents attached to the N-3 nitrogen are critical for modulating the physicochemical properties and biological activity of nitrosoureas. Modifications in this region can influence the compound's lipophilicity, stability, and carbamoylating activity.

While specific research on modifications to the urea backbone of iodoethyl nitrosoureas is limited, general principles derived from the study of other nitrosoureas can be applied. The N-3 substituent significantly affects the compound's lipophilicity, which in turn influences its ability to cross the blood-brain barrier. picmonic.comnih.gov For example, the attachment of a cyclohexyl group at the N-3 position, as seen in lomustine (CCNU), enhances lipophilicity.

Furthermore, the nature of the N-3 substituent dictates the structure of the isocyanate generated upon decomposition, thereby modulating the carbamoylating activity. Attaching moieties such as sugars can decrease carbamoylating activity and potentially reduce certain toxicities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrosourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For nitrosourea derivatives, QSAR studies can help in predicting the carcinogenic potency and designing new analogs with improved therapeutic indices. researchgate.net

QSAR models for nitroso-compounds often utilize a variety of molecular descriptors, including 0D, 1D, and 2D descriptors, to correlate with biological activity. researchgate.net These descriptors can encode information about the molecule's composition, topology, and electronic properties.

Atomic polarizability: Iodine is highly polarizable, which would influence its molecular interactions.

Bond length and bond strength of the C-I bond: These parameters are directly related to the leaving group ability of iodide.

By developing a robust QSAR model, it would be possible to screen virtual libraries of iodoethyl nitrosourea derivatives and prioritize the synthesis of compounds with the most promising predicted activity.

Design Principles for Modulating Compound Stability and Reactivity Profile

The rational design of novel iodoethyl nitrosourea analogs aims to optimize their stability and reactivity to enhance their therapeutic window. The high reactivity predicted for iodoethyl nitrosoureas presents both an opportunity for high potency and a challenge in terms of controlling toxicity and ensuring selective delivery to tumor cells.

Key design principles for modulating the stability and reactivity of these compounds include:

Modulating Electronic Effects: Introducing electron-withdrawing or electron-donating groups on the N-3 substituent can influence the stability of the N-nitroso group and the rate of decomposition.

Steric Hindrance: Introducing bulky substituents near the reactive centers can sterically hinder decomposition pathways, thereby increasing the compound's half-life.

Improving Targeting: Conjugating the iodoethyl nitrosourea moiety to a tumor-targeting ligand, such as a monoclonal antibody or a peptide that recognizes a specific receptor on cancer cells, could enhance selective drug delivery and reduce systemic toxicity.

Prodrug Strategies: Designing prodrugs that are activated at the tumor site by specific enzymes or the tumor microenvironment (e.g., hypoxia, low pH) can improve the therapeutic index.

By applying these design principles, it is feasible to develop next-generation iodoethyl nitrosourea analogs with improved stability, enhanced tumor selectivity, and a more favorable reactivity profile, ultimately leading to more effective and less toxic anticancer agents.

Biochemical and Cellular Effects in Preclinical Models

Intracellular Fate and Metabolic Pathways of 1,3-Bis(2-iodoethyl)-1-nitrosourea

The intracellular journey of this compound is expected to involve both enzymatic and non-enzymatic processes, leading to the generation of reactive intermediates responsible for its cellular effects.

Enzymatic Biotransformation Processes

Specific enzymatic pathways for the biotransformation of this compound have not been detailed in available research. Generally, nitrosoureas can be subject to metabolic processes in the liver and other tissues.

Non-Enzymatic Decomposition and Metabolite Identification

It is anticipated that this compound undergoes non-enzymatic decomposition in the aqueous intracellular environment. This decomposition would likely release reactive 2-iodoethyl species. The identification of specific metabolites resulting from this process for the iodo-compound is not documented in the available literature.

Cellular Responses to DNA and Protein Adducts

The formation of adducts with crucial macromolecules like DNA and proteins is a hallmark of haloethylnitrosoureas, triggering a cascade of cellular responses.

DNA Repair Mechanisms and Enzyme Activity (e.g., O6-Alkylguanine-DNA Alkyltransferase, Glutathione (B108866) S-Transferase)

Cells possess mechanisms to counteract the damage inflicted by alkylating agents. The activity of DNA repair enzymes is a critical determinant of cellular sensitivity to such compounds.

O6-Alkylguanine-DNA Alkyltransferase (AGT): This enzyme plays a crucial role in repairing alkylation damage at the O6 position of guanine (B1146940), a primary target for nitrosoureas. Elevated levels of AGT are associated with resistance to chloroethylnitrosoureas, and it is plausible that the same would hold true for the iodo-analog.

Glutathione S-Transferase (GST): GSTs are involved in the detoxification of a wide range of xenobiotics. While their role in the direct detoxification of this compound is not established, they could potentially play a role in conjugating and neutralizing its reactive intermediates.

Cell Cycle Perturbations and Checkpoint Activation

DNA damage induced by alkylating agents typically leads to the activation of cell cycle checkpoints. This is a cellular defense mechanism to halt cell division and allow time for DNA repair. For related compounds like BCNU, a common observation is an arrest in the G2/M phase of the cell cycle. It is reasonable to hypothesize that this compound would induce similar perturbations.

Induction of Programmed Cell Death Pathways (Apoptosis, Necrosis)

If DNA damage is too extensive to be repaired, cells can be directed to undergo programmed cell death.

Apoptosis: This is a controlled form of cell death characterized by specific morphological and biochemical changes. The DNA damage and cellular stress caused by haloethylnitrosoureas are known triggers of the apoptotic cascade.

Necrosis: In cases of severe cellular injury, necrosis, a more chaotic form of cell death, can occur.

The specific pathways and signaling molecules involved in apoptosis or necrosis induced by this compound have not been elucidated.

Mechanisms of Acquired and Intrinsic Cellular Resistance

Role of DNA Repair Pathway Overexpression

A primary mechanism of action for nitrosoureas is the induction of interstrand cross-links in DNA, a highly cytotoxic lesion. The formation of these cross-links is a two-step process initiated by the alkylation of a guanine base. nih.gov Consequently, the overexpression of DNA repair proteins that can counteract this damage is a major driver of resistance.

The most prominent DNA repair protein implicated in resistance to nitrosoureas is O6-methylguanine-DNA methyltransferase (MGMT). This protein directly reverses alkylation at the O6 position of guanine, a critical initial step in the formation of interstrand cross-links. nih.govnih.gov By removing the alkyl group, MGMT prevents the subsequent reactions that lead to the lethal DNA cross-link. nih.gov

In preclinical models, cancer cells with high levels of MGMT activity demonstrate significant resistance to the cytotoxic effects of BCNU. Conversely, the depletion or inhibition of MGMT has been shown to sensitize resistant cells to the drug. For instance, co-treatment with streptozotocin, an inhibitor of MGMT, can synergistically increase the cytotoxicity of BCNU in resistant human colon tumor cell lines. nih.gov This treatment regimen was found to inhibit MGMT activity by over 75%, leading to the formation of DNA interstrand cross-links that were not observed with BCNU treatment alone. nih.gov

The base excision repair (BER) pathway also plays a role in repairing the DNA adducts formed by nitrosoureas. nih.gov Resistant cells may exhibit an upregulation of key BER components. Studies have shown that a 5-fluorouracil (B62378) resistant cell line, which also displays resistance to other chemotherapeutic agents, overexpresses components of the DNA repair machinery. mdpi.com

| DNA Repair Pathway | Key Protein/Component | Role in Resistance to Nitrosoureas | Supporting Evidence |

| Direct Reversal | O6-methylguanine-DNA methyltransferase (MGMT) | Removes alkyl adducts from the O6 position of guanine, preventing DNA cross-linking. | High MGMT levels correlate with resistance; inhibition of MGMT sensitizes resistant cells. nih.govnih.gov |

| Base Excision Repair (BER) | DNA polymerase beta, etc. | Repairs DNA adducts formed by nitrosoureas. | Overexpression of BER components observed in some resistant cell lines. nih.govmdpi.com |

Modulation of Cellular Glutathione Levels and Antioxidant Systems

The cellular antioxidant system, particularly glutathione (GSH) and its associated enzymes, provides a crucial line of defense against nitrosoureas. GSH can directly inactivate the reactive electrophilic species produced by the breakdown of the nitrosourea (B86855) molecule, thereby preventing them from reaching their DNA target. nih.govnih.gov

Elevated intracellular levels of GSH have been strongly correlated with resistance to BCNU in various cancer cell lines, including human malignant astrocytoma. nih.govnih.gov In one study, a highly BCNU-resistant astrocytoma cell line (UWR1) had a GSH content of 91 nmol/mg protein, compared to 28.3 nmol/mg protein in a more sensitive line (UWR3). nih.gov

The glutathione-S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of GSH to electrophilic compounds, facilitating their detoxification. Overexpression of specific GST isoforms, particularly the acidic form (GST-π), has been linked to increased resistance to BCNU. nih.gov The activity of glutathione reductase, an enzyme that regenerates GSH from its oxidized form (GSSG), is also critical. BCNU itself can inactivate glutathione reductase, leading to an accumulation of GSSG and oxidative stress. nih.gov However, resistant cells may have mechanisms to counteract this effect and maintain a high GSH/GSSG ratio.

| Cell Line | BCNU Resistance | Intracellular GSH (nmol/mg protein) | Bulk GST Activity | GST-π Expression |

| UWR1 | High | 91.0 | High | High |

| UWR2 | Moderate | 46.5 | Moderate | Moderate |

| UWR3 | Low | 28.3 | Low | Low |

Data adapted from a study on human malignant astrocytoma cell lines. nih.gov

The thioredoxin system is another important antioxidant pathway that works in concert with the glutathione system to maintain cellular redox homeostasis. nih.gov While direct evidence for its role in resistance to this compound is not established, its involvement in resistance to other chemotherapeutic agents suggests it may also contribute. nih.gov

Alterations in Compound Uptake or Efflux

While the high lipophilicity of nitrosoureas generally allows them to readily cross cell membranes, alterations in drug transport can still contribute to resistance, albeit to a lesser extent than DNA repair and detoxification pathways. nih.gov

Multidrug resistance (MDR) is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove drugs from the cell. While not as extensively studied for nitrosoureas as for other classes of chemotherapeutics, it is plausible that these pumps could play a role in reducing the intracellular concentration of this compound.

For example, P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are well-known ABC transporters that contribute to resistance to a wide array of drugs. Although direct evidence for the transport of this compound by these pumps is not available, their broad substrate specificity suggests a potential role.

Conversely, reduced uptake of the drug could also lead to resistance. While nitrosoureas primarily enter cells via passive diffusion, the involvement of specific uptake transporters cannot be entirely ruled out. Any genetic or epigenetic changes that alter the cell membrane composition or the function of potential transporters could theoretically impact the intracellular accumulation of the drug.

Advanced Research Methodologies for the Study of 1,3 Bis 2 Iodoethyl 1 Nitrosourea

In Vitro Cellular and Molecular Assays

In vitro assays using cell cultures are fundamental to understanding the biological effects of 1,3-Bis(2-iodoethyl)-1-nitrosourea at the cellular and molecular levels. These assays allow for controlled investigations into DNA damage, cellular responses, and enzymatic interactions.

DNA Cross-linking Assays (e.g., Alkaline Elution, Gel Electrophoresis)

A primary mechanism of haloethylnitrosoureas is the induction of DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription. glpbio.com The formation of these cross-links is a two-step process: an initial alkylation of a nucleophilic site on one DNA strand, followed by a slower, secondary reaction with a site on the complementary strand, forming an ethyl bridge. nih.govnih.gov Assays to detect and quantify these cross-links are therefore central to the compound's study.

Alkaline Elution: This technique is a sensitive method for measuring DNA strand breaks and interstrand cross-links. Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is inversely proportional to the size of the DNA strands. DNA containing interstrand cross-links will elute more slowly than control DNA because the cross-links hold the strands together, effectively creating a much larger molecule. psu.edu The technique can also be modified to distinguish between DNA-protein and DNA-DNA interstrand cross-links by using proteinase K treatment, which digests protein components, allowing the proteinase-resistant interstrand cross-links to be measured independently. psu.edu

Gel Electrophoresis: This method separates DNA fragments based on size. For cross-link analysis, DNA is denatured to separate the strands and then run on a gel. Un-cross-linked DNA will migrate as single strands, while cross-linked DNA will remain double-stranded or in a complex, causing it to migrate much more slowly. This provides a clear visual and quantitative measure of cross-linking efficiency. A new method for quantifying interstrand cross-links in DNA has been developed using this principle. nih.gov

Table 1: Comparison of DNA Cross-linking Assay Methodologies

| Feature | Alkaline Elution | Gel Electrophoresis |

| Principle | Measures the rate of elution of DNA single strands through a filter under denaturing alkaline conditions. Cross-links slow the elution rate. psu.edu | Separates denatured DNA molecules by size. Cross-linked DNA migrates slower than single-stranded DNA. nih.gov |

| Primary Measurement | Rate of DNA elution over time. | Position and intensity of DNA bands in a gel. |

| Advantages | Highly sensitive for detecting low frequencies of cross-links. Can be adapted to measure DNA-protein cross-links. psu.edu | Provides direct visual evidence of cross-linking. Relatively simpler procedure. |

| Limitations | Indirect measurement that can be affected by the simultaneous presence of strand breaks. psu.edu | May be less sensitive than alkaline elution for very low levels of cross-linking. |

Cell-Based Assays for DNA Damage Response and Cell Cycle Analysis

Upon DNA damage by compounds like this compound, cells activate complex signaling pathways known as the DNA Damage Response (DDR). These pathways coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Flow Cytometry for Cell Cycle Analysis: This is a powerful technique for evaluating how a compound affects cell cycle progression. auctoresonline.org Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and the fluorescence intensity of individual cells is measured as they pass through a laser beam. thermofisher.com This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govmiltenyibiotec.com Treatment with nitrosoureas like BCNU typically causes an accumulation of cells in the G2/M phase, indicating that the DNA damage has triggered a cell cycle checkpoint to prevent cells from entering mitosis with damaged chromosomes. nih.govnih.gov

Immunofluorescence for DDR Markers: The activation of the DDR involves the phosphorylation and accumulation of specific proteins at sites of damage. These can be visualized and quantified using immunofluorescence. Key markers include phosphorylated histone H2AX (γH2AX), a general indicator of DNA double-strand breaks, and phosphorylated checkpoint kinases like ATM and ATR. mdpi.com Imaging cytometry can perform multiplexed analyses of these markers, providing a detailed profile of the specific DDR pathways activated by the compound. mdpi.com

Table 2: Typical Cell Cycle Effects of Haloethylnitrosoureas

| Cell Cycle Phase | Observation | Implication |

| G1 Phase | Decrease in cell population. nih.gov | Inhibition or delay of cells progressing into the S phase. capes.gov.br |

| S Phase | Initial increase in cell population followed by a decrease. nih.gov | Partial inhibition of DNA synthesis. capes.gov.br |

| G2/M Phase | Significant accumulation of cells. nih.gov | Arrest at the G2 checkpoint, preventing entry into mitosis due to DNA damage. nih.gov |

Enzyme Activity Measurements (e.g., Glutathione (B108866) Reductase, DNA Repair Enzymes)

The cytotoxicity of this compound can be modulated by its effects on key cellular enzymes.

Glutathione Reductase (GR): Haloethylnitrosoureas are known to cause rapid and significant inhibition of glutathione reductase activity. nih.gov This enzyme is crucial for maintaining a reduced pool of glutathione (GSH), a major cellular antioxidant. The inhibition of GR by nitrosoureas can lead to an altered glutathione metabolism, potentially increasing cellular vulnerability to oxidative stress and interfering with other GSH-dependent processes. nih.gov

DNA Repair Enzymes: A critical mechanism of resistance to haloethylnitrosoureas is the activity of DNA repair enzymes, particularly O6-methylguanine-DNA methyltransferase (MGMT). This enzyme can remove the initial chloroethyl monoadducts from the O6 position of guanine (B1146940) before they can form interstrand cross-links. nih.govnih.gov Therefore, measuring MGMT activity in cells is crucial for understanding their sensitivity to the compound. Inhibition of other DNA repair pathways can also potentiate the effects of these agents. nih.govmdpi.com

Analytical Chemistry Techniques for Compound Characterization and Metabolite Profiling

Advanced analytical techniques are indispensable for the precise characterization of this compound, its reaction products, and its metabolic fate.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Adduct Identification and Quantification

HPLC-MS is the gold standard for identifying and quantifying the specific DNA adducts formed by alkylating agents. nih.govescholarship.org The technique combines the separation power of HPLC with the mass-analyzing capability of MS.

For analysis, DNA treated with the compound is enzymatically digested into individual nucleosides. This mixture is then separated by HPLC, and the eluting components are introduced into a mass spectrometer. inoteexpress.com Using tandem mass spectrometry (MS/MS), specific adducts can be fragmented to confirm their structure. Isotope dilution methods, where a stable isotope-labeled version of the adduct is used as an internal standard, allow for highly accurate and sensitive quantification. nih.gov Studies on BCNU have used HPLC-MS to identify several adducts, including N7-(2-hydroxyethyl)guanine and the interstrand cross-link 1-[N3-deoxycytidyl]-2-[N1-deoxyguanosyl]ethane (dG-dC). inoteexpress.comnih.gov This methodology is directly applicable to identifying the analogous iodoethyl adducts.

Table 3: DNA Adducts of BCNU Identified by HPLC-MS

| Adduct Name | Abbreviation | Type | Significance |

| N7-(2-hydroxyethyl)guanine | HOEtG | Monoadduct | A common lesion formed by BCNU. nih.gov |

| N7-(2-chloroethyl)guanine | N7-ClEtdG | Monoadduct | Precursor to cross-links and other adducts. inoteexpress.com |

| 1-[N3-deoxycytidyl]-2-[N1-deoxyguanosyl]ethane | dG-dC Cross-link | Interstrand Cross-link | Highly cytotoxic lesion, blocks DNA replication. inoteexpress.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules. ed.ac.uk It is used to confirm the structure of synthesized this compound and to elucidate the structures of its various breakdown products and adducts. rsc.org By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can map the connectivity and spatial arrangement of atoms within a molecule. mdpi.com While HPLC-MS is excellent for identifying known adducts in complex mixtures, NMR is often essential for the definitive structural characterization of novel reaction products formed between the compound and biological macromolecules like DNA. nih.gov

Spectroscopic Methods for Real-time Decomposition Monitoring

The inherent instability of this compound in physiological conditions requires methods for real-time monitoring of its decomposition. Spectroscopic techniques are particularly well-suited for this purpose, offering non-invasive and continuous data acquisition.

Differential UV spectroscopy has been employed to study the decomposition kinetics of nitrosoureas like N-ethyl-N-nitrosourea (ENU). nih.gov This method allows for the evaluation of first-order reaction rate constants and can assess the influence of other molecules, such as DNA bases, on the decomposition rate. nih.gov For this compound, changes in the UV-Visible spectrum over time in aqueous solutions can be correlated with the breakdown of the nitrosourea (B86855) moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying the products of decomposition. nih.gov By tracking the appearance of new signals and the disappearance of parent compound signals in the NMR spectrum, researchers can identify the various chemical species formed during the breakdown of this compound. This provides crucial insights into the reaction mechanisms. nih.gov Furthermore, advanced non-linear spectral decomposition methods can be applied to complex spectroscopic data to isolate the spectral signatures of individual components in a mixture, enhancing the ability to monitor biochemical alterations. mdpi.com

| Spectroscopic Method | Application in Studying this compound Decomposition | Key Findings from Analogous Compounds |

| Differential UV Spectroscopy | Real-time monitoring of decomposition kinetics in aqueous solutions. | Evaluation of first-order reaction rate constants for ENU decomposition. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of decomposition products and intermediates. | Identification of decomposition products of ENU and its interaction products with DNA bases. nih.gov |

| Infrared (IR) Spectroscopy | Characterization of the decomposition of related nitrosoureas. | Utilized in conjunction with other spectrophotometric methods to study decomposition modes. nih.gov |

Preclinical In Vivo Model Systems for Mechanistic Investigation

Preclinical in vivo models are indispensable for understanding the complex biological consequences of this compound exposure, from its interaction with cellular macromolecules to its distribution throughout the body.

Rodent models, such as rats and mice, are fundamental for investigating the formation of DNA adducts by this compound and the subsequent cellular DNA repair responses. These models allow for the study of these processes in various tissues, providing a systemic understanding of the compound's effects. The primary DNA lesions formed by haloethylnitrosoureas are at the O6-position of guanine, which can lead to interstrand cross-links. nih.govnih.gov

Studies using rodent models have been crucial in elucidating the role of DNA repair proteins, such as O6-alkylguanine-DNA alkyltransferase (MGMT), in mitigating the cytotoxic effects of nitrosoureas. nih.govnih.gov For instance, research has shown that depletion of MGMT in rodent embryonic cells increases the toxicity of methylnitrosourea (MNU), highlighting the critical role of this repair protein. nih.gov Similarly, rodent models have been used to demonstrate that inactivation of MGMT can sensitize leukemic cells to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov These models are also instrumental in studying the complex interplay of different DNA repair pathways, such as mismatch repair (MMR) and homologous recombination, in response to the DNA damage induced by these agents. nih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled compounds in vivo. nih.govbenthamscience.com By labeling this compound with a positron-emitting isotope, such as Carbon-11 or Fluorine-18, its uptake, distribution, and clearance in different organs and tissues can be monitored over time. nih.govyoutube.com

PET imaging provides invaluable pharmacokinetic data, revealing whether the drug reaches its intended target tissues in sufficient concentrations. nih.govntu.edu.sg Dynamic PET scans can measure the concentration-time course of the labeled nitrosourea in specific regions of interest. nih.gov This technology has been successfully applied to study the biodistribution of other therapeutic molecules, including antibodies and nanoparticles, in preclinical models, demonstrating its versatility. nih.govresearchgate.netnih.gov For this compound, PET studies in rodent models can map its accumulation in tumors versus healthy tissues, providing crucial information for understanding its efficacy and potential off-target effects. nih.gov

| Preclinical Model/Technique | Application for this compound Research | Key Insights from Similar Research |

| Rodent Models | Studying DNA adduct formation, DNA repair dynamics, and systemic toxicity. | Elucidation of MGMT's role in nitrosourea resistance. nih.govnih.gov |

| Positron Emission Tomography (PET) | Real-time, non-invasive imaging of biodistribution and target engagement. | Quantitative assessment of drug concentration in tissues and tumors. nih.govnih.gov |

Omics Approaches in Response Assessment

"Omics" technologies provide a global view of the molecular changes occurring within cells and tissues in response to treatment with this compound. These high-throughput methods are essential for identifying novel mechanisms of action and biomarkers of response.

Transcriptomic analysis, typically performed using RNA-sequencing (RNA-Seq), allows for a comprehensive profiling of all RNA transcripts in a cell or tissue. This technique can reveal how this compound modulates gene expression patterns. youtube.com Studies on other alkylating agents have shown that they can induce widespread changes in gene expression, including the activation of stress response pathways. nih.govnih.gov

For example, analysis of gene expression in mouse liver following exposure to an alkylating agent revealed the induction of the unfolded protein response (UPR), an endoplasmic reticulum stress response. nih.gov Transcriptomic studies can identify specific genes and pathways that are up- or down-regulated in response to this compound, providing insights into its cellular effects beyond direct DNA damage. nih.govmdpi.comproquest.com This information can be used to identify potential biomarkers of drug activity and to understand mechanisms of resistance.

Proteomic techniques, particularly those based on mass spectrometry (MS), are crucial for studying the post-translational modifications (PTMs) induced by this compound. creative-proteomics.com A key activity of nitrosoureas is the carbamoylation of proteins, which involves the covalent modification of amino groups on proteins, primarily the ε-amino group of lysine (B10760008) residues. frontiersin.orgnih.gov

Advanced MS-based proteomic methods enable the identification and quantification of specific carbamoylation sites on a proteome-wide scale. creative-proteomics.comnih.gov This is critical for understanding the functional consequences of this modification, as carbamoylation can alter protein structure, activity, and interactions. frontiersin.org For instance, studies have shown that carbamoylation can affect proteins involved in a wide range of cellular processes. thermofisher.com Proteomic profiling can also identify other nitrosourea-induced protein modifications, such as S-nitrosylation, providing a more complete picture of the compound's interaction with the cellular proteome. nih.gov

| Omics Approach | Application in Studying this compound | Insights from Related Research |

| Transcriptomics (RNA-Seq) | Global analysis of gene expression changes in response to treatment. | Identification of stress response pathways, like the UPR, activated by alkylating agents. nih.gov |

| Proteomics (Mass Spectrometry) | Identification and quantification of protein carbamoylation and other PTMs. | Carbamoylation of lysine residues is a key modification by nitrosoureas, impacting protein function. frontiersin.orgnih.gov |

Future Research Trajectories for 1,3 Bis 2 Iodoethyl 1 Nitrosourea

Exploration of Novel Synthetic Routes to Enhance Yield and Purity

The efficiency and purity of synthesized 1,3-bis(2-iodoethyl)-1-nitrosourea are critical for its potential therapeutic application. Traditional methods for preparing nitrosourea (B86855) derivatives have often been plagued by low yields and the necessity for extensive purification steps. google.com Future research is, therefore, geared towards the development of more streamlined and efficient synthetic protocols.

One promising avenue is the exploration of two-phase solvent systems for the nitrosation of the corresponding urea (B33335) precursor. This method involves reacting the non-nitrosated urea derivative with a metal nitrite (B80452) in a mixture of an aqueous acid and a non-miscible organic solvent. google.com This approach has been shown to improve both the yield and the purity of the final nitrosourea product, as the desired compound can be more easily isolated from the organic phase. google.com Further research could focus on optimizing the specific solvents, reaction conditions, and purification techniques, such as solvent/anti-solvent crystallization systems, to maximize the output of high-purity this compound. google.com

Additionally, investigations into novel catalysts or reagents that can facilitate the nitrosation reaction with greater selectivity and efficiency are warranted. The development of a practical and scalable process is crucial for the eventual translation of this compound from the laboratory to potential clinical applications. chemistryviews.org

Advanced Mechanistic Investigations into Halogen-Specific Reactivity

The biological activity of haloethylnitrosoureas is intrinsically linked to the nature of the halogen atom within the molecule. The primary mechanism of action for these compounds is believed to involve the alkylation of DNA, leading to interstrand cross-links that trigger cytotoxic effects. nih.govnih.gov However, the specific reactivity of the iodoethyl group compared to its chloroethyl or bromoethyl counterparts is a critical area for further detailed investigation.

Studies have shown that the choice of the halogen atom can significantly influence the distribution of DNA modifications. nih.gov For instance, the reactivity of the halogen as a leaving group is a key determinant in the second step of the cross-linking process, where the haloethylated nucleophilic site on one DNA strand reacts with a site on the opposite strand. nih.gov It is hypothesized that the iodo-substituent, being a better leaving group than chloride, could lead to a more efficient formation of DNA interstrand cross-links. This hypothesis warrants rigorous experimental validation through comparative studies.

Future research should focus on detailed kinetic and mechanistic studies to compare the rates and types of DNA adducts formed by this compound with other haloethylnitrosoureas. High-pressure liquid chromatography and other advanced analytical techniques can be employed to identify and quantify the specific guanine (B1146940) derivatives and other DNA modifications. nih.gov A deeper understanding of this halogen-specific reactivity will be invaluable for designing next-generation nitrosoureas with enhanced cytotoxic potency.

Development of Targeted Delivery Systems for Iodoethyl Nitrosourea Derivatives

A significant challenge in cancer chemotherapy is the lack of tumor-specific treatments, which often leads to systemic toxicity and severe side effects. stonybrook.edu Therefore, a major focus of future research for iodoethyl nitrosourea derivatives is the development of targeted delivery systems. These systems aim to deliver the cytotoxic agent specifically to cancer cells, thereby maximizing its therapeutic effect while minimizing damage to healthy tissues. stonybrook.edunih.gov

Nanotechnology offers a promising platform for creating such targeted delivery vehicles. nih.govhilarispublisher.com Biodegradable nanoparticles, liposomes, and polymeric micelles can be engineered to encapsulate this compound. nih.govhilarispublisher.com These nanocarriers can be further functionalized with targeting ligands, such as antibodies, peptides, or aptamers, that specifically recognize and bind to receptors overexpressed on the surface of tumor cells. stonybrook.edufrontiersin.org This active targeting strategy, often coupled with the enhanced permeability and retention (EPR) effect observed in many tumors, can significantly increase the local concentration of the drug at the tumor site. stonybrook.edu

Research in this area should explore the formulation of this compound into various nanocarrier systems and evaluate their stability, drug-loading capacity, and release kinetics. In vitro and in vivo studies will be essential to assess the targeting efficiency and therapeutic efficacy of these nanoformulations. nih.gov The development of "smart" nanovectors that can respond to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme levels, to release their payload is another exciting avenue for future exploration. sciltp.com

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

The integration of computational chemistry with experimental studies offers a powerful synergistic approach to accelerate the research and development of new therapeutic agents. nih.gov For this compound and its derivatives, computational modeling can provide valuable insights into their structure-activity relationships, reactivity, and potential for targeted interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of iodoethyl nitrosourea analogs with their biological activity. nih.gov By developing robust QSAR models, it may be possible to predict the cytotoxic potency of novel, unsynthesized derivatives, thereby guiding the design of more effective compounds.

Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with its biological target, DNA. These simulations can elucidate the preferred binding sites and conformations, as well as the energetic favorability of the interaction. This information can contribute to a more detailed understanding of the mechanism of action at the molecular level.

Q & A

Q. What are the established synthetic routes for BCNU, and how do their yields and purity profiles compare?

BCNU is synthesized via two primary routes:

- Route 1 : Reaction of N,N’-bis(2-chloroethyl)urea with nitrosating agents, achieving ~97% yield under optimized conditions. This method is favored for scalability and reproducibility .

- Route 2 : Use of 2-chloroethylamine as a precursor, though this route is less efficient and requires stringent pH control to minimize byproducts .

Methodological Consideration : Purity is assessed via HPLC or NMR to confirm the absence of hydrolyzed byproducts (e.g., 2-chloroethyl isocyanate). Reaction temperature (maintained below 10°C) and anhydrous conditions are critical to prevent decomposition .

Q. What experimental models are used to evaluate BCNU’s antitumor efficacy and systemic toxicity?

- In vivo models : Intracerebral glioma models in C57BL mice demonstrate BCNU’s ability to prolong median survival by 40–60% compared to controls. Tumor response is quantified via survival curves and log-rank tests .

- In vitro models : Saccharomyces cerevisiae and L1210 leukemia cells are used to study DNA alkylation kinetics. Dose-response curves (IC₅₀ values) and clonogenic assays measure cytotoxicity .

- Toxicity assessment : Rodent studies evaluate intestinal damage (e.g., villus atrophy) and pulmonary fibrosis via histopathology and collagen deposition assays .

Q. How is BCNU’s pharmacokinetic profile analyzed in preclinical studies?

- Plasma half-life : Measured using radiolabeled ¹⁴C-BCNU in rodents, showing rapid clearance (<15 minutes) due to hydrolysis .

- Tissue distribution : Autoradiography and LC-MS quantify BCNU penetration into the brain, liver, and kidneys. Blood-brain barrier permeability is a key focus for glioma therapy .

Advanced Research Questions

Q. What biochemical mechanisms underlie resistance to BCNU in glioblastoma and sarcoma cells?

Resistance is primarily mediated by:

- O⁶-Alkylguanine-DNA Alkyltransferase (AGT) : AGT repairs BCNU-induced O⁶-chloroethylguanine DNA adducts. AGT-overexpressing cell lines (e.g., medulloblastoma) show 10–100× higher IC₅₀ values. Resistance is reversed by AGT inhibitors like O⁶-benzylguanine .

- Polyamine depletion : Depletion of spermidine and spermine via difluoromethylornithine (DFMO) enhances BCNU’s alkylation efficacy by reducing DNA repair capacity .

Methodology : AGT activity is quantified via fluorescence-based assays using O⁶-benzylguanine as a competitive inhibitor. Resistance profiles are validated via CRISPR-mediated AGT knockout .

Q. How does BCNU’s decomposition pathway influence its stability and alkylating activity?

BCNU decomposes via:

- Hydrolysis : Forms 2-chloroethyl isocyanate and nitrosourea fragments at physiological pH, limiting its half-life .

- Intramolecular cyclization : Generates a reactive diazonium ion, which alkylates DNA at guanine N7 and O⁶ positions. Decomposition kinetics are studied using UV-Vis spectroscopy and mass spectrometry .

Stability Optimization : Lyophilized formulations or co-administration with alkalinizing agents (e.g., sodium bicarbonate) slow hydrolysis .

Q. What strategies enhance BCNU’s chemosensitivity in combination therapies?

- Radiosensitizers : Misonidazole increases BCNU’s cytotoxicity by 3–5× in hypoxic tumors via reactive oxygen species (ROS) amplification .

- Polyamine depletion : DFMO pre-treatment reduces IC₅₀ by 50% in 9L glioma cells by inhibiting DNA repair pathways .

- Blood-brain barrier modulation : Co-administration with osmotic agents (e.g., mannitol) improves CNS delivery .

Q. How is BCNU repurposed for neurodegenerative disease research?

BCNU reduces amyloid-beta (Aβ) production in Alzheimer’s models by:

- Modulating APP processing : Increases secretion of soluble APP-α (sAPPα) and reduces β-secretase cleavage, shown via Western blot and ELISA in neuronal cell lines .

- Mechanistic validation : siRNA knockdown of APP confirms BCNU’s target specificity. In vivo studies use transgenic mouse models (e.g., APP/PS1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.